molecular formula C11H15BrClN B2915949 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride CAS No. 1417636-05-5

1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride

Cat. No.: B2915949
CAS No.: 1417636-05-5
M. Wt: 276.6
InChI Key: PLUHWINZMDJUOW-UHFFFAOYSA-N
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Description

1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15BrClN and a molecular weight of 276.6 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to an ethanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of a suitable alkene with a carbene precursor.

    Bromination: The bromophenyl group is introduced through a bromination reaction, where a phenyl ring is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Amination: The final step involves the introduction of the ethanamine moiety. This can be achieved through a nucleophilic substitution reaction, where an appropriate amine is reacted with the brominated cyclopropyl intermediate.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group and cyclopropyl ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[1-(4-bromophenyl)cyclopropyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-8(13)11(6-7-11)9-2-4-10(12)5-3-9;/h2-5,8H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUHWINZMDJUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C2=CC=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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